molecular formula C92H151N23O24 B8069737 AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, 18-L-GlutaMine-alaMethicin I

AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, 18-L-GlutaMine-alaMethicin I

Cat. No. B8069737
M. Wt: 1963.3 g/mol
InChI Key: YPZSDWIWYLTCKG-NQYXTXNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alamethicin F50 is an organic molecular entity.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, and 18-L-GlutaMine-alaMethicin I involves the solid-phase peptide synthesis method.

Starting Materials
Fmoc-Ala-OH, Fmoc-Met-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Thr-OH, Fmoc-Ser-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH, Fmoc-Tyr(2-Cl)-OH, Fmoc-Orn(Boc)-OH, Fmoc-Abu-OH, Fmoc-Nle-OH, Fmoc-2,4-Diaminobutyric acid-OH, Fmoc-3,5-Diaminobenzoic acid-OH, Fmoc-4-Aminobutyric acid-OH, Fmoc-6-Aminohexanoic acid-OH, Fmoc-8-Aminooctanoic acid-OH, Fmoc-11-Aminoundecanoic acid-OH, Fmoc-12-Aminododecanoic acid-OH, Fmoc-13-Aminotridecanoic acid-OH, Fmoc-14-Aminotetradecanoic acid-OH, Fmoc-15-Aminopentadecanoic acid-OH, Fmoc-16-Aminohexadecanoic acid-OH, Fmoc-17-Aminoheptadecanoic acid-OH, Fmoc-18-Amino-octadecanoic acid-OH, Rink amide resin, O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Dimethylformamide (DMF), N-Methylpyrrolidone (NMP), Diethyl ether, Triisopropylsilane (TIS), Piperidine, Hydroxybenzotriazole (HOBt), N,N-Dimethylaminopyridine (DMAP), Ethyl acetate, Methanol, Acetic acid, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Sodium chloride (NaCl), Wate

Reaction
1. Swell the Rink amide resin in DMF for 30 minutes., 2. Deprotect the Fmoc group on the resin using 20% piperidine in DMF., 3. Wash the resin with DMF and DCM., 4. Couple Fmoc-Ala-OH to the resin using HBTU, DIPEA, and DMF., 5. Wash the resin with DMF and DCM., 6. Repeat steps 2-5 for the following amino acids in the desired sequence: Fmoc-Met-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Thr-OH, Fmoc-Ser-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH, Fmoc-Tyr(2-Cl)-OH, Fmoc-Orn(Boc)-OH, Fmoc-Abu-OH, Fmoc-Nle-OH, Fmoc-2,4-Diaminobutyric acid-OH, Fmoc-3,5-Diaminobenzoic acid-OH, Fmoc-4-Aminobutyric acid-OH, Fmoc-6-Aminohexanoic acid-OH, Fmoc-8-Aminooctanoic acid-OH, Fmoc-11-Aminoundecanoic acid-OH, Fmoc-12-Aminododecanoic acid-OH, Fmoc-13-Aminotridecanoic acid-OH, Fmoc-14-Aminotetradecanoic acid-OH, Fmoc-15-Aminopentadecanoic acid-OH, Fmoc-16-Aminohexadecanoic acid-OH, Fmoc-17-Aminoheptadecanoic acid-OH, Fmoc-18-Amino-octadecanoic acid-OH., 7. Deprotect the side chain protecting groups using TFA and TIS., 8. Purify the crude peptide using reverse-phase HPLC., 9. Analyze the purified peptide using mass spectrometry and HPLC., 10. Dissolve the peptide in water and adjust the pH to 7-8 using NaOH., 11. Add NaCl to the peptide solution and stir for 30 minutes., 12. Extract the peptide using ethyl acetate., 13. Dry the organic layer using anhydrous Na2SO4., 14. Evaporate the solvent and purify the peptide using reverse-phase HPLC., 15. Analyze the purified peptide using mass spectrometry and HPLC.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2R)-5-amino-1-[[(2R)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55+,56+,57-,58-,59-,60-,65-,66-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZSDWIWYLTCKG-NQYXTXNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H151N23O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1963.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, 18-L-GlutaMine-alaMethicin I

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